Cas no 59570-09-1 (1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide)

1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide structure
59570-09-1 structure
Product name:1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide
CAS No:59570-09-1
MF:C11H14N2O2
MW:206.241062641144
CID:1619120
PubChem ID:796149

1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide
    • 3-hydroxy-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium
    • DTXSID50355299
    • SMR000103178
    • HMS2440L16
    • AB00081406-01
    • AKOS000534431
    • 59570-09-1
    • MLS000106209
    • STK834662
    • HMS1580H21
    • CHEMBL1311037
    • 5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
    • Inchi: InChI=1S/C11H14N2O2/c1-11(2)10(12(14)8-13(11)15)9-6-4-3-5-7-9/h3-7,15H,8H2,1-2H3
    • InChI Key: DUFGGHRGHRZDBI-UHFFFAOYSA-N
    • SMILES: CC1(C(=[N+](CN1O)[O-])C2=CC=CC=C2)C

Computed Properties

  • Exact Mass: 206.10562
  • Monoisotopic Mass: 206.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52.2Ų

Experimental Properties

  • PSA: 49.54

1H-Imidazole, 2,5-dihydro-1-hydroxy-5,5-dimethyl-4-phenyl-, 3-oxide Related Literature

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